N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S3 and its molecular weight is 403.53. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Therapeutic Potential
- Biological Importance of Derivatives : Thiophene and benzothiazole derivatives, similar in structure to the compound , have been identified with a wide spectrum of biological activities, suggesting potential therapeutic applications. For example, Frentizole, a ureabenzothiazole (UBT) derivative, is used in treating rheumatoid arthritis and systemic lupus erythematosus, and other UBTs serve as commercial fungicides and herbicides. The synthesis and study of such derivatives highlight the significance of these compounds in medicinal chemistry (Rosales-Hernández et al., 2022).
Chemical Properties and Synthesis
Synthetic Importance in Heterocyclic Compounds : The reactivity and synthesis of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, closely related to the compound of interest, show its importance as a building block in the synthesis of heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, and others. The unique reactivity of such compounds offers mild conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating their broad application in synthesis (Gomaa & Ali, 2020).
Role in Synthesis of Benzofused Thiazole Derivatives : The compound is structurally similar to benzofused thiazole derivatives which have been synthesized and evaluated for antioxidant and anti-inflammatory activities, indicating its potential role in the development of new therapeutic agents with similar applications (Raut et al., 2020).
Significance in New Drug Development : Compounds like 1,3,4-oxadiazole, sharing structural similarities, have been identified for their various pharmacological properties and applications in different areas such as polymers and luminescence-producing materials. Their widespread applications and potential as bioisosteres of carboxylic acids, carboxamides, and esters highlight the broad scope of similar compounds in drug development and other fields (Rana et al., 2020).
Implications in Antimicrobial and Antitumor Activities : The study of imidazole derivatives, closely related structurally, showcases various antitumor activities and their potential in the synthesis of compounds with different biological properties, emphasizing the compound's potential utility in developing new antitumor drugs (Iradyan et al., 2009).
Application in Metal Complexes and Biological Activities : N-alkylphenothiazines, chemically analogous, are known for their diverse biological activities and their ability to coordinate metals, indicating the compound's potential in forming biologically active metal complexes with varying activities (Krstić et al., 2016).
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, making it a versatile scaffold in medicinal chemistry .
In terms of pharmacokinetics, the properties of thiazole derivatives can vary widely depending on their specific structures. Generally, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability and distribution of thiazole-based drugs in the body.
Properties
IUPAC Name |
N-[4-[3-(2-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S3/c1-24-14-6-3-2-5-13(14)20-16(22)9-8-12-11-26-18(19-12)21-17(23)15-7-4-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPJHXPUNSYFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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